1-(3-Methylpyrazol-1-yl)cyclopropane-1-carboxylic acid
Description
Properties
IUPAC Name |
1-(3-methylpyrazol-1-yl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-6-2-5-10(9-6)8(3-4-8)7(11)12/h2,5H,3-4H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMEUATMXMOEEKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2(CC2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3-Methylpyrazol-1-yl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors followed by functional group modifications. One common synthetic route includes the reaction of 3-methylpyrazole with cyclopropane carboxylic acid derivatives under specific conditions to yield the desired product. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, often utilizing catalysts and controlled environments to facilitate the reaction.
Chemical Reactions Analysis
1-(3-Methylpyrazol-1-yl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts for substitution reactions.
Scientific Research Applications
Chemistry
This compound serves as a building block for synthesizing more complex molecules and heterocyclic compounds. Its unique structure allows for various chemical reactions, including oxidation, reduction, and substitution, making it versatile in synthetic organic chemistry.
Biology
Research indicates that 1-(3-Methylpyrazol-1-yl)cyclopropane-1-carboxylic acid exhibits potential biological activities. It is studied for enzyme inhibition and interactions with biological macromolecules. These interactions may modulate enzyme activities, leading to various biological effects .
Medicine
In medicinal chemistry, this compound is explored for its therapeutic applications. It may serve as a pharmacophore in drug development, particularly in creating new drugs targeting specific diseases. Studies have shown its potential in inhibiting viral polymerases, which are crucial in the replication of certain viruses .
Industrial Applications
The compound is also utilized in developing new materials and as an intermediate in synthesizing various industrial chemicals. Its unique properties can enhance the performance of materials in different applications.
Case Study 1: Antiviral Activity
A study focused on the antiviral properties of compounds related to this compound demonstrated its ability to inhibit viral replication effectively. Compounds derived from this structure were tested against influenza A virus polymerase, showing promising results in inhibiting viral activity at non-toxic concentrations .
Case Study 2: Enzyme Inhibition
Research highlighted the compound's role in inhibiting specific enzymes involved in metabolic pathways. The mechanism of action involves binding to active sites on enzymes, thereby modulating their activity and influencing metabolic processes .
Mechanism of Action
The mechanism of action of 1-(3-Methylpyrazol-1-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved often include signal transduction mechanisms and metabolic processes that are influenced by the compound’s structural features .
Comparison with Similar Compounds
1-((1H-Pyrazol-1-yl)methyl)-2-phenylcyclopropane-1-carboxylic Acid (Compound 48)
- Structure : Features a pyrazole moiety linked via a methylene group to the cyclopropane ring, with an additional phenyl substituent on the second carbon of the cyclopropane.
- Synthesis: Purified via flash column chromatography (methanol/dichloromethane with 0.01% formic acid), yielding 89% as a light brown powder .
- Key Differences : The phenyl group introduces aromatic π-interactions, while the methylene spacer between pyrazole and cyclopropane may reduce steric hindrance compared to direct attachment.
2-(1-Methylpyrazol-3-yl)cyclopropane-1-carboxylic Acid
- Structure : Pyrazole substituent at the second carbon of the cyclopropane, with a 1-methyl group on the pyrazole.
- Physicochemical Data: Predicted collision cross-section (CCS) for [M+H]+: 137.6 Ų .
- Key Differences: Positional isomerism (C1 vs.
1-(3-Methoxyphenyl)cyclopropane-1-carboxylate
- Structure : Methoxyphenyl group at C1 of the cyclopropane.
- Synthesis : Recrystallized from DCM/MeOH with 87% yield .
- Key Differences : The methoxy group is electron-donating, enhancing resonance stabilization of the aromatic ring, whereas the pyrazole in the target compound provides electron-withdrawing effects and hydrogen-bonding capacity.
1-(2-Methoxyphenyl)cyclopropane-1-carboxylic Acid
- Predicted Properties :
- Key Differences : Ortho-methoxy substitution may introduce steric hindrance, reducing solubility compared to meta-substituted analogues.
Physicochemical and Electronic Properties
Research Findings and Implications
Substituent Position : Pyrazole at C1 (target compound) vs. C2 () leads to distinct electronic environments. C1 substitution may enhance steric interactions in enzyme active sites.
Yield and Purification : Polar substituents (e.g., pyrazole) necessitate chromatography with acidic modifiers (e.g., formic acid), while aryl groups allow recrystallization .
Acidity Trends : Pyrazole’s electron-withdrawing nature likely lowers the pKa of the target compound compared to methoxyphenyl derivatives (predicted pKa ~4.34) .
Drug Design : The 3-methylpyrazole group in the target compound offers a balance of H-bonding capacity and metabolic stability, advantageous in kinase inhibitor design .
Biological Activity
1-(3-Methylpyrazol-1-yl)cyclopropane-1-carboxylic acid is a pyrazole derivative that has gained attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological applications, and relevant case studies.
Chemical Structure and Properties
The compound possesses a cyclopropane ring attached to a carboxylic acid group and a 3-methylpyrazole moiety. The molecular formula is C₈H₁₀N₂O₂, and its structural features contribute to its reactivity and interaction with biological targets.
The biological activity of this compound primarily stems from its ability to interact with various enzymes and receptors. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.
- Receptor Modulation : It can bind to receptors, influencing signal transduction pathways that regulate physiological responses.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Studies have shown that this compound possesses antimicrobial properties against various bacterial strains. For example, it demonstrated significant inhibitory effects against methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) of 12.5 mg/mL .
Anti-inflammatory Properties
The compound is also being investigated for its anti-inflammatory effects. In vitro assays have indicated that it can reduce the production of pro-inflammatory cytokines, which are critical in the pathogenesis of various inflammatory diseases .
Anticancer Potential
Recent studies explored the anticancer activity of pyrazole derivatives, including this compound. It was evaluated against human cancer cell lines, showing promising results in inhibiting cell proliferation .
Case Studies
Several case studies highlight the biological activity of this compound:
- Study on Antimicrobial Activity : A study conducted by Rahimizadeh et al. reported the synthesis of pyrazole derivatives and their evaluation against various bacterial strains. The results indicated that compounds similar to this compound exhibited potent antibacterial activity with MIC values comparable to standard antibiotics .
- Anti-inflammatory Research : Another study focused on the anti-inflammatory potential of pyrazole derivatives, where this compound was found to significantly inhibit the expression of inflammatory markers in cell-based assays .
Table 1: Biological Activities of this compound
Table 2: Comparison with Related Pyrazole Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-(5-Methyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid | Different substitution patterns | Varies in binding affinity towards biological targets |
| 3-(pyridin-4-yl)-1H-pyrazole derivatives | Exhibits antioxidant properties | Effective against various pathogens |
Q & A
What are the optimized synthetic routes for 1-(3-Methylpyrazol-1-yl)cyclopropane-1-carboxylic acid, and how do reaction conditions influence yield?
Methodological Answer:
Synthesis typically involves cyclopropanation and pyrazole ring formation. Key strategies include:
- Cyclopropanation: Reacting alkenes with carbene precursors (e.g., diazomethane) under catalysis (Rh or Cu) to form the cyclopropane core .
- Pyrazole Attachment: Introducing the 3-methylpyrazole group via nucleophilic substitution or click chemistry. Microwave-assisted synthesis can enhance reaction efficiency and yield (up to 70% reported for similar compounds) .
- Critical Parameters: Catalyst choice (Zn salts vs. Rh), solvent polarity, and temperature significantly affect regioselectivity. For example, FSO₂N₃-mediated reactions under mild conditions reduce side products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
